molecular formula C42H79ClN2O3 B13363994 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride

2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Katalognummer: B13363994
Molekulargewicht: 695.5 g/mol
InChI-Schlüssel: VMIIEFYSFQUCQO-AWLASTDMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound with a unique structure It is characterized by the presence of a heptadec-8-en-1-yl group, a hydroxyethyl group, and an oleoyloxyethyl group attached to an imidazolium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper wire/Me6TREN catalytic system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as single-electron transfer living radical polymerization (SET-LRP) can be employed to achieve efficient functionalization of the imidazolium core .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Eigenschaften

Molekularformel

C42H79ClN2O3

Molekulargewicht

695.5 g/mol

IUPAC-Name

2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride

InChI

InChI=1S/C42H79N2O3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43(37-39-45)35-36-44(41)38-40-47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,45H,3-16,21-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-;

InChI-Schlüssel

VMIIEFYSFQUCQO-AWLASTDMSA-M

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.